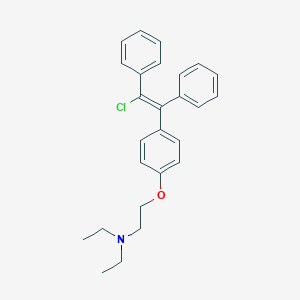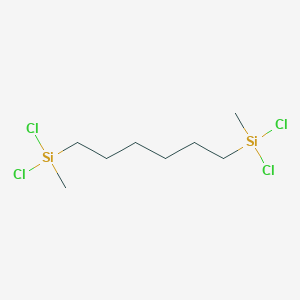
1,6-Bis(dichloromethylsilyl)hexane
Overview
Description
1,6-Bis(dichloromethylsilyl)hexane is an organosilicon compound with the molecular formula C8H18Cl4Si2. It is characterized by the presence of two dichloromethylsilyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(dichloromethylsilyl)hexane can be synthesized through the reaction of hexane with dichloromethylsilane in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Dichloromethylsilane: Dichloromethylsilane is prepared by the reaction of methyltrichlorosilane with a reducing agent such as lithium aluminum hydride.
Reaction with Hexane: The prepared dichloromethylsilane is then reacted with hexane in the presence of a catalyst, such as platinum or palladium, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(dichloromethylsilyl)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichloromethylsilyl groups can be substituted with other nucleophiles, such as alkoxides or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is usually carried out at ambient conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted silanes, where the chlorine atoms are replaced by other functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Bis(dichloromethylsilyl)hexane has several applications in scientific research, including:
Materials Science: It is used in the synthesis of advanced materials, such as silicone polymers and resins, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,6-Bis(dichloromethylsilyl)hexane involves the interaction of its dichloromethylsilyl groups with various molecular targets. The compound can form stable bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution and hydrolysis, which are facilitated by the presence of reactive chlorine atoms .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(trimethylsilyl)hexane: Similar in structure but with trimethylsilyl groups instead of dichloromethylsilyl groups.
1,6-Bis(dimethylsilyl)hexane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,6-Bis(phenylsilyl)hexane: Features phenylsilyl groups, which impart unique chemical characteristics.
Uniqueness
1,6-Bis(dichloromethylsilyl)hexane is unique due to the presence of dichloromethylsilyl groups, which provide distinct reactivity compared to other silyl-substituted hexanes. The chlorine atoms in the dichloromethylsilyl groups make it highly reactive towards nucleophiles, enabling a wide range of chemical transformations .
Properties
IUPAC Name |
dichloro-[6-[dichloro(methyl)silyl]hexyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFFILGCGJJGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCCC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


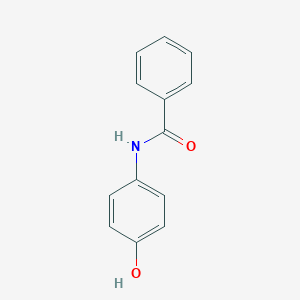
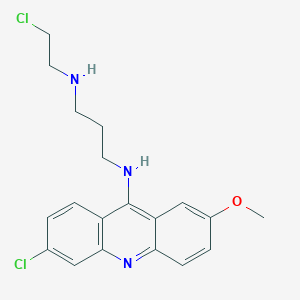
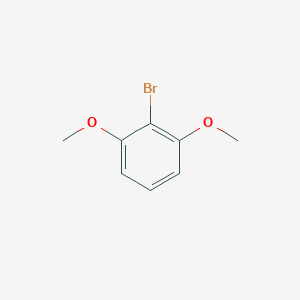
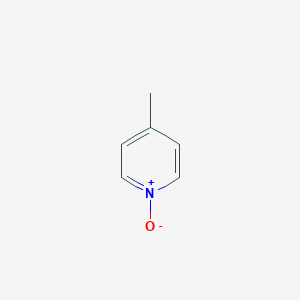
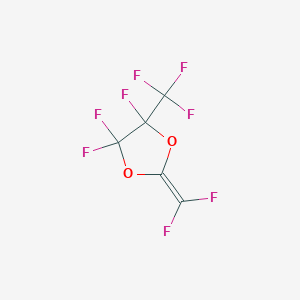
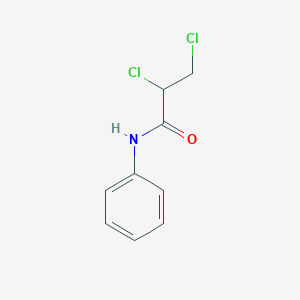
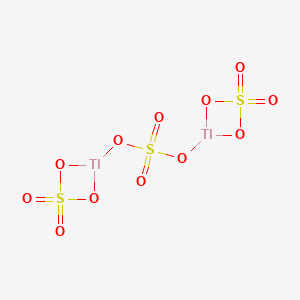
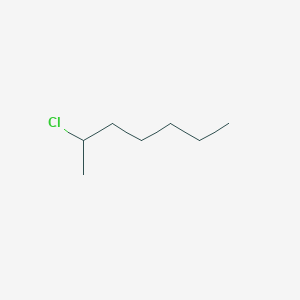
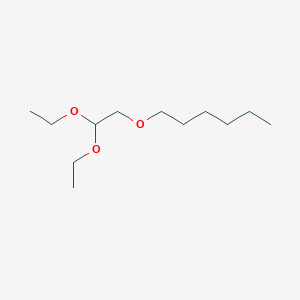
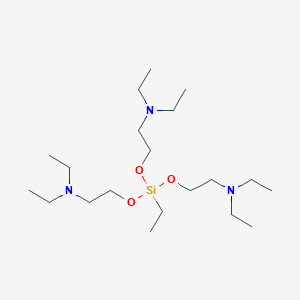
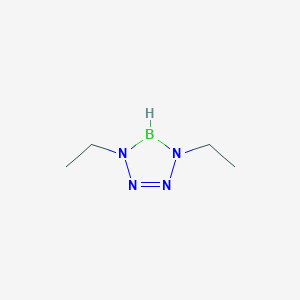
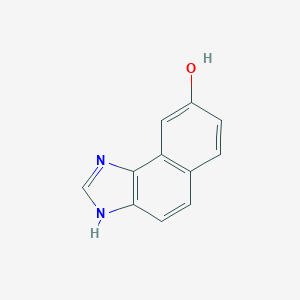
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
